Fluconazole

Pharmacokinetics Bioavailability Oral Absorption

Fluconazole (CAS 123631-92-5; primary CAS 86386-73-4) is a synthetic bis-triazole antifungal with >90% oral bioavailability, 11-12% plasma protein binding, and superior cerebrospinal fluid penetration (80% of serum concentration). Its linear, renally-driven pharmacokinetics—unlike other azoles—enable simplified LC-MS/MS bioanalytical method development without extensive protein precipitation. Procure at ≥98% purity as a white crystalline powder for standardized CLSI/EUCAST MIC assays (S ≤2 µg/mL against C. albicans), predictable oral solid dosage formulation (fed/fasted AUC ratio ~0.99), and CNS infection research models. Ideal for QC labs, antifungal surveillance programs, and industrial screening.

Molecular Formula C13H12F2N6O
Molecular Weight 306.27 g/mol
CAS No. 123631-92-5
Cat. No. B054011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluconazole
CAS123631-92-5
SynonymsApo Fluconazole
Apo-Fluconazole
Béagyne
Diflucan
Fluc Hexal
Flucobeta
FlucoLich
Fluconazol AbZ
Fluconazol AL
Fluconazol Isis
Fluconazol ratiopharm
Fluconazol Stada
Fluconazol von ct
Fluconazol-Isis
Fluconazol-ratiopharm
Fluconazole
Flunazul
Fungata
Lavisa
Loitin
Neofomiral
Oxifungol
Solacap
Triflucan
UK 49858
UK-49858
UK49858
Zonal
Molecular FormulaC13H12F2N6O
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
InChIInChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
InChIKeyRFHAOTPXVQNOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water
Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)
Slightly soluble in water and saline
In water, 4,363 mg/L at 25 °C (est)
1.39e+00 g/L
34.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Fluconazole (CAS 123631-92-5): Sourcing the Triazole Antifungal with Distinct Pharmacokinetic and Analytical Properties


Fluconazole is a synthetic bis-triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme 14α-lanosterol demethylase, which is essential for ergosterol biosynthesis [1]. As a triazole derivative, it is a white to off-white crystalline powder that is freely soluble in methanol, soluble in alcohol and acetone, and slightly soluble in water [2]. The compound is defined by its high oral bioavailability (>90%), low plasma protein binding (11-12%), and extensive distribution into body fluids and tissues, including effective penetration into the cerebrospinal fluid [3]. These physicochemical and pharmacokinetic properties directly influence procurement specifications, formulation strategies, and analytical method validation.

Why Fluconazole Cannot Be Assumed Interchangeable with Other Azoles in Research and Formulation


Azole antifungals are a chemically diverse class with profound differences in physicochemical properties, pharmacokinetic profiles, and target susceptibility patterns. Fluconazole is uniquely characterized by its linear pharmacokinetics, minimal hepatic metabolism, and predominantly renal excretion, which contrast sharply with the extensive hepatic metabolism, non-linear kinetics, and variable oral absorption of other triazoles like itraconazole and voriconazole [1]. Furthermore, species-specific susceptibility breakpoints for fluconazole against Candida spp. differ markedly from those of newer triazoles, rendering in vitro susceptibility data non-transferable [2]. These distinctions mean that substituting fluconazole with another azole without quantitative justification risks invalidating experimental models, altering formulation behavior, or failing to meet required pharmacopoeial specifications.

Quantitative Differentiation of Fluconazole from Comparator Azoles: A Technical Evidence Guide


Bioavailability and Food Effect: Stable Absorption Compared to Itraconazole and Voriconazole

Fluconazole demonstrates oral bioavailability consistently >90% and is unaffected by food intake, contrasting sharply with itraconazole and voriconazole. The median relative bioavailability (postprandial vs fasting) for fluconazole based on AUC(0-72) is 0.99 (range 0.72-1.15), whereas itraconazole shows highly variable food effects ranging from a 35% reduction to a 374% increase in AUC(0-72), with a median ratio of 1.23 [1]. Voriconazole absorption is decreased by >30% when taken with food [2]. This predictability in absorption minimizes variability in experimental and manufacturing contexts.

Pharmacokinetics Bioavailability Oral Absorption

Cerebrospinal Fluid Penetration: Superior CNS Distribution Compared to Itraconazole

Fluconazole achieves high cerebrospinal fluid (CSF) concentrations, reaching approximately 80% of concurrent serum levels, which is a key differentiator from other azoles [1]. In contrast, itraconazole exhibits poor CSF penetration, with levels measured at only 0.2-12% of serum concentrations [1]. Voriconazole CSF levels are approximately 46% of serum levels [1]. This substantial difference in CNS distribution is a direct consequence of fluconazole's low molecular weight, high water solubility, and low protein binding (11-12%) compared to the high protein binding (>99%) and lipophilicity of itraconazole [2].

CNS Penetration Pharmacokinetics Cryptococcal Meningitis

Plasma Protein Binding and Volume of Distribution: Minimal Binding for Uncomplicated Analytical Methods

Fluconazole exhibits the lowest plasma protein binding (11-12%) among systemic triazoles, compared to 58% for voriconazole, 98-99% for posaconazole, and >99% for itraconazole [1][2]. Its volume of distribution (Vd) is 0.7-0.8 L/kg, which approximates total body water and is substantially lower than that of itraconazole (11 L/kg) or posaconazole (1774 L) [1]. This low protein binding and small Vd facilitate direct measurement of total drug concentrations in biological matrices without the need for extensive protein precipitation or correction for bound fractions, simplifying analytical method development and sample preparation protocols.

Protein Binding Volume of Distribution Analytical Chemistry

Candida albicans Susceptibility Breakpoints: Defined MIC Interpretive Criteria for Clinical and Industrial Use

Fluconazole has well-defined, species-specific clinical breakpoints for Candida albicans, C. tropicalis, and C. parapsilosis established by both CLSI and EUCAST. The wild-type epidemiological cutoff value (ECV) for C. albicans is 0.5-1 µg/mL, and the susceptible clinical breakpoint is ≤2 µg/mL [1]. This contrasts with newer triazoles for which breakpoints are less universally harmonized or are not yet established for all species. The availability of these standardized, harmonized breakpoints is essential for quality control in susceptibility testing and for interpreting experimental data from industrial microbiology and antifungal discovery programs.

Antifungal Susceptibility MIC Breakpoints Quality Control

Analytical Reference Standards: USP/EP Traceability for Regulatory-Compliant Procurement

Fluconazole is supported by a comprehensive suite of official pharmacopoeial reference standards, including USP Fluconazole RS, USP Fluconazole Related Compound A RS, USP Fluconazole Related Compound B RS, and USP Fluconazole Related Compound C RS [1]. These standards are available with multi-traceability to USP and EP primary standards and are certified for use in pharmaceutical release testing, method development, and calibration requirements . This level of analytical support is not uniformly available for all newer triazole antifungals, particularly for impurity profiling and related compounds testing.

Pharmaceutical Analysis Reference Standards Regulatory Compliance

Fluconazole (CAS 123631-92-5): Optimal Procurement Scenarios Driven by Quantitative Differentiation


Bioanalytical Method Development and Pharmacokinetic Studies Requiring Minimal Sample Preparation

Fluconazole's low plasma protein binding (11-12%) and small volume of distribution (0.7-0.8 L/kg) make it an ideal candidate for bioanalytical method development and validation [1]. Procurement of fluconazole reference standards enables the creation of simple, robust LC-MS/MS assays that do not require extensive protein precipitation or correction for bound fraction, saving time and resources. This is particularly valuable in academic and industrial laboratories conducting pharmacokinetic studies where high-throughput sample analysis is essential.

In Vitro Antifungal Susceptibility Testing and Quality Control in Clinical/Industrial Microbiology

Fluconazole's universally harmonized CLSI/EUCAST MIC breakpoints (S ≤2 µg/mL for C. albicans) and the availability of wild-type MIC distributions (ECV 0.5-1 µg/mL) provide a standardized framework for susceptibility testing [2]. Procurement of fluconazole powder for broth microdilution assays ensures reliable quality control and inter-laboratory comparability, which is critical for clinical microbiology labs, antifungal surveillance programs, and industrial screening of new chemical entities.

Formulation Development of Oral Solid Dosage Forms with Food-Independent Absorption

The pharmacokinetic evidence that fluconazole absorption is unaffected by food intake (median AUC ratio 0.99 postprandial vs fasting) and has low intersubject variability (coefficient of variation 16%) makes it a predictable candidate for oral solid dosage form development [3]. Procuring fluconazole API for formulation studies minimizes the need for complex fed/fasted bioequivalence studies or specialized formulation technologies required for itraconazole or voriconazole, reducing development costs and timelines.

CNS Fungal Infection Models Requiring High CSF Penetration

Fluconazole's superior CSF penetration (80% of serum concentration) compared to other azoles (itraconazole 0.2-12%, voriconazole 46%) makes it the procurement choice for research models of fungal meningitis or CNS infections [4]. This property is essential for achieving therapeutic drug concentrations at the target site and for interpreting efficacy data in in vivo studies of cryptococcal or candidal CNS infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.